molecular formula C4H12NO3P B081501 (2-(Dimethylamino)ethyl)phosphonic acid CAS No. 14596-56-6

(2-(Dimethylamino)ethyl)phosphonic acid

Cat. No.: B081501
CAS No.: 14596-56-6
M. Wt: 153.12 g/mol
InChI Key: QVUUJUCAEDDQDR-UHFFFAOYSA-N
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Description

(2-(Dimethylamino)ethyl)phosphonic acid: is a phosphonic acid derivative characterized by the presence of a 2-dimethylaminoethyl group attached to the phosphorus atom. This compound has the molecular formula C4H12NO3P and a molecular weight of 153.12 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the desired phosphonic acid derivative .

Industrial Production Methods: Industrial production of (2-(Dimethylamino)ethyl)phosphonic acid often involves large-scale chemical processes that ensure high yield and purity. These methods may include continuous flow reactors and optimized reaction conditions to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: (2-(Dimethylamino)ethyl)phosphonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products: The major products formed from these reactions include various phosphonic acid derivatives, phosphine compounds, and substituted aminoethyl phosphonic acids .

Scientific Research Applications

Chemistry: In chemistry, (2-(Dimethylamino)ethyl)phosphonic acid is used as a reagent in the synthesis of complex organic molecules. Its unique reactivity makes it valuable in the development of new chemical reactions and catalysts .

Biology: In biological research, this compound is studied for its potential role in enzyme inhibition and as a building block for biologically active molecules. It has been investigated for its effects on cellular processes and its potential as a therapeutic agent .

Medicine: In medicine, this compound derivatives are explored for their potential use in drug development. They may serve as precursors to pharmaceuticals with specific biological activities .

Industry: In industrial applications, this compound is used in the production of polymers, surfactants, and other specialty chemicals. Its ability to modify surface properties and enhance material performance makes it valuable in various manufacturing processes .

Mechanism of Action

The mechanism of action of (2-(Dimethylamino)ethyl)phosphonic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it may affect cellular signaling pathways by modulating receptor activity and downstream signaling events .

Comparison with Similar Compounds

Uniqueness: (2-(Dimethylamino)ethyl)phosphonic acid is unique due to the presence of the dimethylamino group, which imparts distinct chemical properties and reactivity. This makes it valuable in specific applications where other phosphonic acids may not be suitable .

Properties

IUPAC Name

2-(dimethylamino)ethylphosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H12NO3P/c1-5(2)3-4-9(6,7)8/h3-4H2,1-2H3,(H2,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVUUJUCAEDDQDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12NO3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50163215
Record name (2-(Dimethylamino)ethyl)phosphonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50163215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14596-56-6
Record name P-[2-(Dimethylamino)ethyl]phosphonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14596-56-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-(Dimethylamino)ethyl)phosphonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014596566
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC133873
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133873
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (2-(Dimethylamino)ethyl)phosphonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50163215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-DIMETHYLAMINOETHYLPHOSPHONIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MK538ZE7LR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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